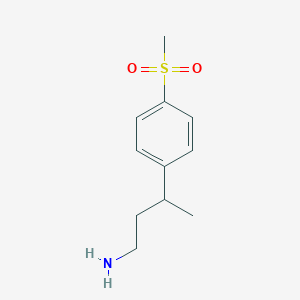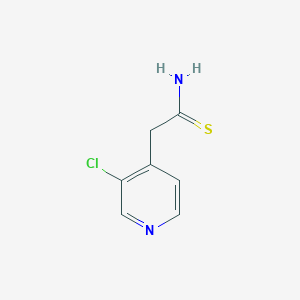
3-(2,3-Dimethylbenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylbenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound features a piperidine ring substituted with a 2,3-dimethylbenzyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbenzyl)piperidine typically involves the alkylation of piperidine with 2,3-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under reflux .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The hydrogenation process typically employs catalysts such as molybdenum disulfide or palladium on carbon .
化学反应分析
Types of Reactions
3-(2,3-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines depending on the specific reagents and conditions used .
科学研究应用
3-(2,3-Dimethylbenzyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-(2,3-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors. This interaction can lead to various physiological effects, including modulation of mood, cognition, and motor functions .
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with aromatic properties.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological activities.
Uniqueness
3-(2,3-Dimethylbenzyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylbenzyl group enhances its lipophilicity and potential interactions with biological membranes and receptors, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
3-[(2,3-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-5-3-7-14(12(11)2)9-13-6-4-8-15-10-13/h3,5,7,13,15H,4,6,8-10H2,1-2H3 |
InChI 键 |
KIRJKWJSOLMTRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CC2CCCNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


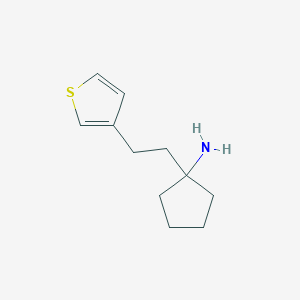



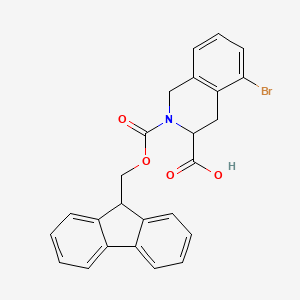
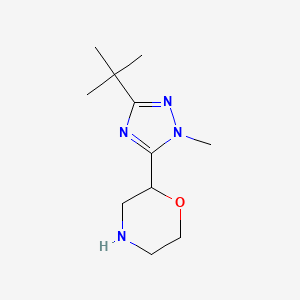

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
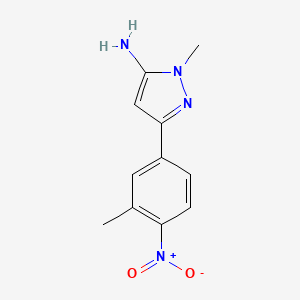
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)


